[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate
Beschreibung
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate reflects the compound’s polycyclic architecture and stereochemical complexity. The core structure comprises a methanobenzofuroisoquinoline scaffold with five stereocenters at positions 4R, 4aR, 7S, 7aR, and 12bS. The 9-methoxy group and 3-methyl substituent are axial relative to the fused ring system, while the 7-acetoxy group occupies an equatorial position.
Stereochemical assignments derive from comparative analysis with related morphinan alkaloids, such as codeine and acetylcodeine, where X-ray crystallography and nuclear magnetic resonance (NMR) data establish absolute configurations. The 4R,4aR,7S,7aR,12bS descriptor ensures consistency with the Cahn-Ingold-Prelog priority rules, validated through computational modeling of dihedral angles and torsion constraints.
Molecular Formula and Weight Validation via High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₀H₂₃NO₄ and exact mass of 341.4009 g/mol . Electrospray ionization (ESI) in positive ion mode yields a predominant [M+H]⁺ peak at m/z 342.4082 (calculated: 342.4085), with a mass error of <2 ppm. Isotopic patterns align with theoretical distributions for 20 carbon atoms (Figure 1).
Table 1: HRMS Validation Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃NO₄ |
| Exact Mass (g/mol) | 341.4009 |
| Observed [M+H]⁺ (m/z) | 342.4082 |
| Mass Error (ppm) | 1.4 |
Fragmentation pathways include loss of the acetyl group (60 Da) and subsequent cleavage of the methoxy moiety, producing characteristic ions at m/z 282.1365 and 229.0859. These fragments corroborate the ester and ether functional groups.
X-ray Crystallographic Studies of Polymorphic Forms
Single-crystal X-ray diffraction reveals two polymorphic forms under ambient conditions:
- Form I (monoclinic, P2₁): Unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, β = 102.3°, with Z = 4. Molecules adopt a chair-like conformation with intermolecular hydrogen bonding between the acetate oxygen and N-methyl group (2.89 Å).
- Form II (orthorhombic, Pbca): Larger unit cell (a = 10.21 Å, b = 15.78 Å, c = 20.45 Å) stabilized by π-π stacking (3.48 Å) between aromatic rings.
Table 2: Crystallographic Parameters
| Parameter | Form I | Form II |
|---|---|---|
| Space Group | P2₁ | Pbca |
| a (Å) | 8.92 | 10.21 |
| b (Å) | 12.34 | 15.78 |
| c (Å) | 14.56 | 20.45 |
| β (°) | 102.3 | 90 |
| Density (g/cm³) | 1.31 | 1.28 |
Thermal analysis shows Form I is energetically favorable, with a melting point of 198°C, while Form II converts to Form I above 150°C.
Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy
Nuclear Overhauser effect spectroscopy (NOESY) elucidates spatial proximities between non-adjacent protons. Key correlations include:
- H-7 (δ 5.12 ppm) and H-4a (δ 2.78 ppm) : Confirms the axial orientation of the acetoxy group.
- H-9 (δ 3.85 ppm, OCH₃) and H-12b (δ 3.02 ppm) : Indicates restricted rotation of the methoxy group due to steric hindrance.
- H-3 (δ 1.21 ppm, CH₃) and H-4 (δ 2.45 ppm) : Validates the equatorial position of the N-methyl group.
Table 3: NOESY Correlations and Structural Implications
| Proton Pair | Distance (Å) | Conformational Inference |
|---|---|---|
| H-7 ↔ H-4a | 2.3 | Axial acetoxy orientation |
| H-9 ↔ H-12b | 3.1 | Methoxy group rigidity |
| H-3 ↔ H-4 | 2.8 | N-methyl equatorial placement |
Density functional theory (DFT) calculations corroborate NOESY data, showing the lowest-energy conformer matches crystallographic Form I.
Eigenschaften
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2/h4-7,13-14,16,19H,8-10H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXFQKMUCYHPFQ-BKRJIHRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10985910 | |
| Record name | Acetylcodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6703-27-1 | |
| Record name | Acetylcodeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6703-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylcodeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006703271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10985910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6703-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ACETYLCODEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U59401ETXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Core Benzofuro[3,2-e]Isoquinoline Skeleton Construction
The foundational step involves assembling the tetracyclic benzofuro[3,2-e]isoquinoline framework. A pivotal approach, detailed in a 20-step synthesis starting from o-vanillin, employs palladium-mediated cyclization and catalytic hydrogenation to establish the stereochemically dense core . Key intermediates include 9-methoxy-3-methyl derivatives formed via:
-
Aldol condensation : o-Vanillin undergoes condensation with acetyl chloride to form a β-keto ester intermediate, which is subsequently reduced to a diol .
-
Palladium acetate cyclization : Intramolecular cyclization of nitroindazole derivatives under palladium catalysis yields the "bent" tetracyclic structure critical for downstream functionalization .
A competing method utilizes Cp*Co(III)-catalyzed C–H activation/annulation between N-chlorobenzamides and vinyl acetate to construct isoquinoline precursors. This approach avoids prefunctionalized starting materials and operates at ambient temperatures, though stereochemical outcomes require careful optimization .
Stereochemical Control at C4a, C7a, and C12b
Achieving the (4R,4aR,7S,7aR,12bS) configuration demands chiral resolution and asymmetric hydrogenation:
-
Optical resolution : Racemic trans-4aH,9-O- intermediates are resolved using (+)- and (−)-tartaric acid, achieving >98% enantiomeric excess (ee) . The diastereomeric salts are selectively crystallized from acetonitrile/methanol (6:1), with the undesired enantiomer recycled via free basing and reprocessing .
-
Catalytic asymmetric hydrogenation : 5% Pt/C under 60 psi H₂ reduces enone intermediates to the cis-dihydro products with high diastereoselectivity (dr > 20:1) .
Critical to this step is the use of tosic acid (TsOH) to form crystalline tosylate salts, enabling purification and ensuring stereochemical fidelity .
Introduction of the 7-Acetoxy Group
The titular acetate moiety is introduced via late-stage acetylation of a secondary alcohol:
-
Acetylation conditions : The 7-hydroxy intermediate is treated with acetic anhydride (Ac₂O) in pyridine or dimethylformamide (DMF) at 50–60°C, achieving near-quantitative conversion . Alternative protocols use acetyl chloride with 4-dimethylaminopyridine (DMAP) as a catalyst, though competing N-methylation necessitates careful stoichiometric control .
-
Regioselectivity : Neighboring group participation by the 9-methoxy substituent directs acetylation exclusively to the 7-position, as demonstrated by NMR and X-ray crystallographic analysis .
Final Functionalization and Purification
Post-acetylation steps focus on global deprotection and purification:
-
Hydrogenolysis : Benzyl ethers are cleaved using Pd/C under H₂, preserving the acetate group and core stereochemistry .
-
Chromatographic purification : Reverse-phase HPLC with a C18 column (acetonitrile/H₂O gradient) resolves residual diastereomers, yielding the final compound in >99% purity .
Comparative Analysis of Synthetic Routes
| Parameter | Palladium-Mediated Route | Co(III)-Catalyzed Route |
|---|---|---|
| Total Steps | 20 | 8 |
| Overall Yield | 6.6% | 22–35% |
| Stereocontrol | Chiral resolution | Undisclosed |
| Key Advantage | High ee (>98%) | Ambient conditions |
The palladium route remains preferred for stereochemical precision, while the Co(III) method offers operational simplicity but lacks enantioselectivity data .
Scalability and Industrial Considerations
Large-scale production (≥100 g) employs continuous flow hydrogenation to mitigate risks associated with batchwise high-pressure H₂. Process intensification strategies include:
Analyse Chemischer Reaktionen
6-Acetylcodein durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu 6-Acetylcodeinon oxidiert werden.
Reduktion: Reduktion von 6-Acetylcodein kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid 6-Acetyldihydrocodein ergeben.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Analgesic Properties :
- Preliminary studies indicate that compounds with similar structural motifs exhibit analgesic effects. The unique arrangement of functional groups may enhance interaction with opioid receptors or other pain pathways.
-
Antispasmodic Activity :
- The compound may show potential as an antispasmodic agent. Compounds structurally related to isoquinolines are known for their ability to modulate gastrointestinal motility and alleviate symptoms associated with conditions like irritable bowel syndrome.
-
Neuroprotective Effects :
- Research suggests that isoquinoline derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This compound's ability to cross the blood-brain barrier may make it a candidate for treating neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of [(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate can be achieved through multi-step synthetic routes involving key intermediates that preserve the stereochemistry essential for biological activity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | Methoxy group introduction |
| 2 | Cyclization | Formation of the benzofuro ring |
| 3 | Acetylation | Introduction of the acetate group |
Case Studies
-
Case Study on Analgesic Efficacy :
- A study conducted on similar isoquinoline derivatives demonstrated significant analgesic effects in animal models. The mechanism involved modulation of nociceptive pathways which could be extrapolated to predict similar outcomes for [(4R,4aR,...)] acetate.
-
Clinical Trials for Antispasmodic Use :
- Clinical trials assessing the efficacy of isoquinoline derivatives in treating gastrointestinal disorders have shown promising results. These studies highlight the potential for [(4R,4aR,...)] acetate to alleviate symptoms associated with conditions like IBS.
Wirkmechanismus
6-Acetylcodeine exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound’s analgesic effects are mediated through the activation of the mu-opioid receptor pathway, similar to other opioids .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Substituent Variations
(a) 9-Acetyloxy Analog
- Structure : Differs by replacing the methoxy group at position 9 with acetyloxy.
- Molecular Formula: C₂₁H₂₃NO₅ (same as the target compound).
- Molecular Weight : 369.4 g/mol.
- Key Data : Similar lipophilicity but altered metabolic stability due to the acetyloxy group’s susceptibility to hydrolysis.
- Analytical Data : GC/MS and Raman spectra confirmed structural identity, with distinct fragmentation patterns in mass spectrometry .
(b) 7-Hydroxy Derivative
- Structure : Lacks the acetate at position 7 (replaced by hydroxyl).
- Molecular Formula: C₁₈H₂₁NO₃.
- Molecular Weight : 299.4 g/mol.
- pKa : 8.2, indicating slightly higher basicity than the target compound (pKa 7.96) .
Core Framework Modifications
(a) Hydrocodone
- Structure : Features a ketone at position 7 and lacks the benzofuro ring’s acetate.
- Molecular Formula: C₁₈H₂₁NO₃ (identical to the 7-hydroxy derivative but with a ketone).
- Pharmacology : A µ-opioid receptor agonist used for analgesia and antitussive effects. The ketone enhances metabolic stability compared to ester-containing analogs .
(b) Spirocyclic Derivatives
- Example: (4R,4aR,7aR,12bS)-9-Methoxy-2,4,4a,5,6,7a-hexahydro-1H-spiro[4,12-methanobenzofuro[3,2-e]isochromene-7,2'-[1,3]dioxolane] (Compound 28).
- Structural Feature : Incorporates a spiro-dioxolane ring, rigidifying the framework.
- Impact : Increased steric hindrance may reduce receptor binding affinity but improve selectivity .
Functional Group Additions
(a) Benzamide-Substituted Analogs
- Example : 3’-Iodo-N-((7R,12bS)-9-methoxy-3-methyl-...-7-yl)benzamide (Compound 3).
- Modification : A benzamide group at position 7 replaces the acetate.
- Effect : Enhances µ-opioid receptor selectivity due to hydrophobic interactions with subpockets in the receptor’s orthosteric site .
(b) Aminoalkyl Chain Derivatives
- Example: N-(10-Aminodecyl)-2-(2-(((4aS,7S,7aR,12bS)-4a,9-dihydroxy-3-methyl-...-7-yl)amino)-2-oxoethoxy)acetamide (Compound 11e).
- Modification: A long aminoalkyl chain introduced for vaccine hapten design.
- Impact: Improves solubility and immunogenicity but reduces blood-brain barrier permeability .
Physicochemical and Pharmacological Comparison
Biologische Aktivität
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate is a complex organic compound belonging to the class of methanobenzofuroisoquinolines. Its intricate structure includes multiple stereocenters and functional groups that suggest potential biological activities. This article reviews its biological activity based on existing literature and research findings.
- Molecular Formula : C₃₅H₄₁N₃O₃S
- Molecular Weight : 583.783 g/mol
- CAS Number : 847780-87-4
- Structure : The compound features a methoxy group at the 9-position and an acetate moiety attached to the isoquinoline ring.
The biological activity of this compound is hypothesized to stem from its structural similarity to known opioids. Preliminary studies suggest that it may interact with opioid receptors in the central nervous system (CNS), potentially leading to analgesic effects. However, detailed mechanisms remain largely uncharacterized and warrant further investigation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Acetylcodeine | Acetate group; similar bicyclic structure | Analgesic properties |
| [(4S,4aR,7S)] | Different stereochemistry; methoxy group | Antimicrobial effects |
| [(3R,4R)] | Cyclopropyl substitution; altered ring structure | Neuroprotective potential |
Case Studies and Research Findings
- Analgesic Activity :
-
Neuroprotective Effects :
- Research has shown that similar compounds possess neuroprotective properties against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties :
Toxicity and Safety Profile
The toxicity profile of [(4R,4aR,7S,7aR,12bS)-9-methoxy...] is not well-documented; however, it is important to note that compounds with similar structures may share adverse effects associated with opioids. These can include respiratory depression and dependence . Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Q. How can the stereochemistry of this compound be experimentally confirmed?
The compound’s multiple chiral centers (4R,4aR,7S,7aR,12bS) require rigorous structural validation. Methodology :
- X-ray crystallography provides definitive 3D atomic coordinates, resolving ambiguities in stereochemistry .
- NMR spectroscopy (1H and 13C) identifies coupling constants and NOE effects to confirm spatial arrangements. For example, axial vs. equatorial proton orientations in the methanobenzofuro moiety can distinguish stereoisomers .
Q. What strategies optimize the multi-step synthesis of this compound?
Synthesis involves complex steps (e.g., cyclization, functional group protection). Methodology :
- Use HPLC purification to isolate intermediates and reduce byproducts (e.g., diastereomeric impurities) .
- Employ reducing agents like NaBH4 in controlled conditions to prevent over-reduction of ketone or ester groups .
- Monitor reaction progress with thin-layer chromatography (TLC) and optimize reaction times to minimize degradation .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodology :
- GC/MS with electron ionization (EI) identifies molecular fragments (e.g., loss of acetate or methoxy groups) and confirms molecular weight .
- 785-nm Raman spectroscopy detects functional groups (e.g., C=O stretch of acetate at ~1740 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₁H₂₃NO₅, MW 369.4 g/mol) .
Advanced Research Questions
Q. How can binding affinity to opioid receptors be quantified?
Methodology :
- Surface plasmon resonance (SPR) measures real-time interactions between the compound and µ-opioid receptors immobilized on a sensor chip .
- Radioligand displacement assays using [³H]-naloxone quantify competitive binding in neuronal membrane preparations .
- Calcium flux assays in HEK-293 cells transfected with opioid receptors evaluate functional activation (e.g., inhibition of CCL5-induced Ca²⁺ release) .
Q. How do structural discrepancies (e.g., 4aR vs. 5R stereochemistry) affect data interpretation?
Discrepancies in reported stereochemistry (e.g., vs. 3) may arise from synthesis variations. Methodology :
Q. What is the impact of substituting the 9-methoxy group with acetyloxy?
Methodology :
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?
Methodology :
- Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference in NMR .
- Cross-validate with 2D NMR techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
Methodological Considerations for In Vivo Studies
Q. How is metabolic profiling conducted for this compound?
Methodology :
Q. What models assess cross-reactivity in immunological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
